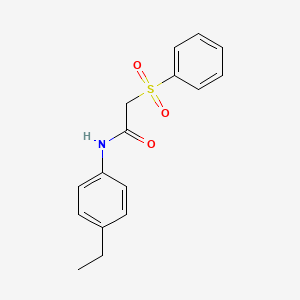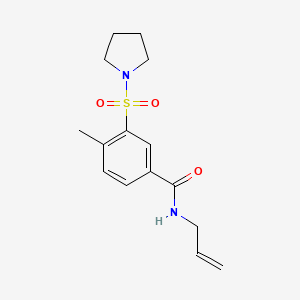
N-ethyl-4-(propionylamino)benzamide
描述
N-ethyl-4-(propionylamino)benzamide, commonly known as EPPB, is a chemical compound that has gained popularity in the scientific community due to its potential in various research applications. EPPB is a small molecule inhibitor that has been shown to have a high affinity for a specific protein target, making it a valuable tool for studying various cellular processes.
作用机制
EPPB works by binding to a specific protein target, which leads to the inhibition of various cellular processes. The exact mechanism of action of EPPB is not fully understood, but it is believed to involve the disruption of protein-protein interactions and the inhibition of enzymatic activity.
Biochemical and Physiological Effects:
EPPB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of oxidative stress and inflammation, and the inhibition of viral replication. EPPB has also been shown to have a low toxicity profile, making it a potentially safe tool for research.
实验室实验的优点和局限性
One of the main advantages of using EPPB in lab experiments is its high specificity for a particular protein target, which allows for the selective inhibition of various cellular processes. EPPB also has a low toxicity profile, making it a potentially safe tool for research. However, one limitation of using EPPB is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research involving EPPB, including the development of more potent derivatives, the investigation of its potential in combination with other drugs, and the exploration of its potential in various disease models. Additionally, further research is needed to fully understand the mechanism of action of EPPB and its potential side effects.
科学研究应用
EPPB has been shown to have potential in various research applications, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, EPPB has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division. In neurodegenerative disease research, EPPB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious disease research, EPPB has been shown to inhibit the replication of certain viruses by targeting specific viral proteins.
属性
IUPAC Name |
N-ethyl-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-11(15)14-10-7-5-9(6-8-10)12(16)13-4-2/h5-8H,3-4H2,1-2H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSISKBFJNQVNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline](/img/structure/B4393745.png)




![N-[2-(cyclohexylthio)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4393775.png)
![3-benzyl-11-cyclohexyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393783.png)
![N'-[2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetyl]isonicotinohydrazide](/img/structure/B4393789.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)methanesulfonamide](/img/structure/B4393806.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol hydrochloride](/img/structure/B4393811.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4393828.png)